N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWKKWHWAICDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.5 g/mol. Its IUPAC name is N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide, indicating a complex structure that may influence its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the thiazole structure could lead to enhanced activity against cancer cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 (skin cancer) | < 0.5 | |
| Compound 2 | Jurkat (leukemia) | < 0.8 | |
| N-(4-(4-fluorophenyl)... | Various | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In particular, compounds similar to N-(4-(4-fluorophenyl)... demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ). The SAR analysis revealed that specific substituents on the thiazole ring enhance anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | Effective Dose (ED50) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 10 mg/kg | |
| Compound B | Maximal electroshock test | 5 mg/kg |
Antimicrobial Activity
N-(4-(4-fluorophenyl)... has been investigated for its antimicrobial properties as well. Studies have shown that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazole moiety exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 31.25 | |
| Compound Y | Escherichia coli | 15.62 |
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that specific functional groups significantly affect biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity and anticonvulsant effects . The thiazole ring's position and substituents are critical determinants in optimizing the pharmacological profile of these compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of N-(4-(4-fluorophenyl)...:
- Anticancer Studies : A recent study evaluated the efficacy of this compound against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Anticonvulsant Trials : In vivo studies demonstrated that this compound significantly reduced seizure duration and frequency in animal models, suggesting its potential as an anticonvulsant agent.
- Antimicrobial Efficacy : Clinical isolates were tested against this compound, revealing potent antibacterial activity, particularly against resistant strains.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties.
Cytotoxicity Studies
Cytotoxicity evaluations against various human cancer cell lines have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(4-fluorophenyl)thiazol...) | A431 | 3.5 |
| N-(4-(4-fluorophenyl)thiazol...) | HT-29 | 5.0 |
| N-(4-(4-fluorophenyl)thiazol...) | PC3 | 7.0 |
These results indicate potent activity against these cancer cell lines, suggesting that this compound could be developed further as an anticancer agent.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting critical enzymes involved in inflammatory responses.
Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-(4-(4-fluorophenyl)thiazol...) | p38 MAPK | 0.9 |
| N-(4-(4-fluorophenyl)thiazol...) | PDE4 | 1.5 |
These findings indicate that the compound may serve as a therapeutic agent for inflammatory diseases.
Study on Anticancer Properties
A study investigated the anticancer effects of similar thiazole derivatives, revealing that they significantly inhibited tumor growth in preclinical models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing anticancer efficacy.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of thiazole derivatives, demonstrating their effectiveness in reducing TNFα levels in serum during preclinical trials involving rodent models. This supports the hypothesis that such compounds could be developed as therapeutic agents for inflammatory diseases.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Thioether vs.
- Pyrrolidinyl vs. Piperazine Groups: Pyrrolidine’s smaller ring size and reduced basicity (compared to piperazine) could lower off-target interactions, as seen in pyrrolidinone-containing analogs .
- Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine atom in the target compound may increase metabolic stability relative to electron-donating methoxy groups in Compound 13 .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and pyrrolidinyl ketone coupling. Key steps include:
- Condensation of 4-(4-fluorophenyl)thiazol-2-amine with activated thioacetate derivatives.
- Thiol-ene reactions or nucleophilic substitution for thioether bond formation. Intermediates are characterized via TLC for reaction monitoring and NMR (¹H/¹³C), IR , and HRMS for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl, pyrrolidinyl).
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
Q. What are the primary hypothesized pharmacological targets for this compound?
Preclinical studies suggest potential interactions with:
- Kinases (e.g., tyrosine kinases) due to the thiazole and pyrrolidinyl motifs.
- Apoptosis pathways via modulation of Bcl-2/Bax ratios.
- Cellular redox systems through thiol-disulfide interactions .
Q. What stability profiles are observed under varying pH and temperature conditions?
Stability studies in buffers (pH 3–9) and temperatures (4–37°C) show:
- Optimal stability : Neutral pH (pH 7) and refrigerated conditions.
- Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions. Monitoring via HPLC or LC-MS is recommended for quantifying degradation products .
Advanced Research Questions
Q. How can conflicting NMR data from different solvent systems be resolved during structural elucidation?
Discrepancies arise from solvent polarity effects on chemical shifts. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-carbon interactions.
- Solvent titration : Observes shift changes in DMSO-d₆ vs. CDCl₃ to identify hydrogen-bonding interactions.
- Computational modeling : DFT calculations predict shifts for comparison .
Q. What strategies optimize reaction yields in synthesizing thioacetamide derivatives?
Yield optimization involves:
- Catalyst screening : Use of DMAP or triethylamine for acyl transfer reactions.
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of thiol groups.
- Temperature control : Stepwise heating (40–60°C) minimizes side reactions .
Q. How do researchers validate compound selectivity against related enzymes in vitro?
- Enzyme inhibition assays : Test against isoform panels (e.g., kinase isoforms) using fluorescence-based ATP competition assays.
- Negative controls : Include structurally similar but inactive analogs to rule off-target effects.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics .
Q. What analytical approaches reconcile computational bioactivity predictions with experimental data?
Discrepancies are addressed via:
- Molecular dynamics simulations : Assess ligand-protein binding stability over time.
- Docking studies (AutoDock, Glide) : Compare predicted binding poses with mutagenesis data.
- SAR analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to validate activity trends .
Q. How to address low reproducibility in biological activity across cell lines?
- Assay standardization : Use identical passage numbers, serum concentrations, and incubation times.
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to rule out permeability issues.
- Pathway inhibition profiling : RNA-seq or phosphoproteomics identifies cell line-specific signaling .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
Challenges include poor crystal growth due to molecular flexibility. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
